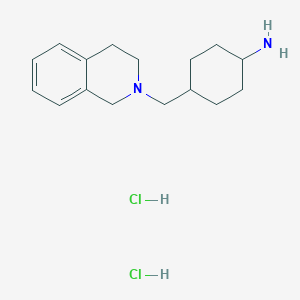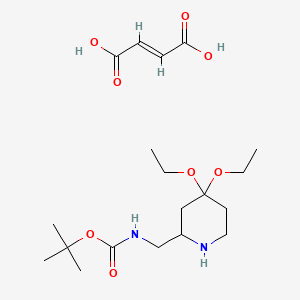
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexanamine core with a dihydroisoquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexanamine core and the dihydroisoquinoline moiety. The key steps include:
Formation of the Cyclohexanamine Core: This can be achieved through the reduction of cyclohexanone using a reducing agent such as sodium borohydride.
Synthesis of the Dihydroisoquinoline Moiety: This involves the cyclization of appropriate precursors under acidic conditions.
Coupling Reaction: The final step involves coupling the cyclohexanamine core with the dihydroisoquinoline moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Disilanes: Organosilicon compounds with unique electronic structures.
Uniqueness
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexanamine core with a dihydroisoquinoline moiety sets it apart from other compounds, making it a valuable tool in various research domains.
Properties
Molecular Formula |
C16H26Cl2N2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c17-16-7-5-13(6-8-16)11-18-10-9-14-3-1-2-4-15(14)12-18;;/h1-4,13,16H,5-12,17H2;2*1H |
InChI Key |
ZWGOEKQFMAMLMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2CCC3=CC=CC=C3C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine](/img/structure/B12072737.png)
![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)
![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)
![4-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B12072755.png)


![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)




![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)


